![molecular formula C11H14N4O3 B14052042 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with nitroimidazole derivatives under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free conditions using oxidizing agents like tert-butyl hydroperoxide (TBHP) and iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly methods such as multicomponent reactions (MCRs) and cascade reactions. These methods offer advantages like operational simplicity, high yields, and minimal purification steps .
化学反応の分析
Types of Reactions
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: Formation of additional heterocyclic rings through intramolecular cyclization
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like hydrogen gas, and catalysts such as palladium or copper salts. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
作用機序
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine core can also bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features but different functional groups.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom, offering different reactivity and applications
Uniqueness
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol is unique due to its combination of a nitro group and a hydroxyl group on the butan-1-ol chain. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C11H14N4O3/c1-2-8(7-16)12-10-11(15(17)18)14-6-4-3-5-9(14)13-10/h3-6,8,12,16H,2,7H2,1H3 |
InChIキー |
IXGLLYRFWQBXMI-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

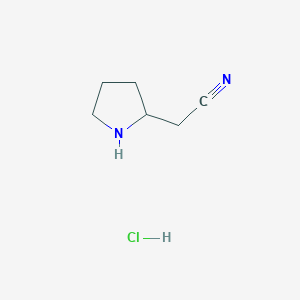
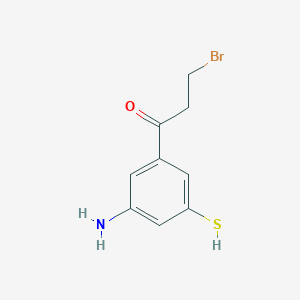
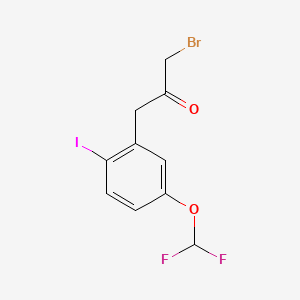
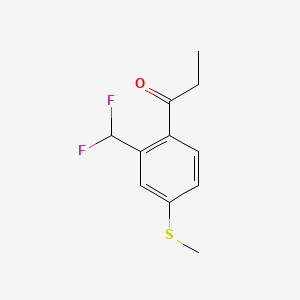

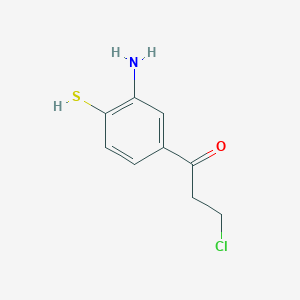

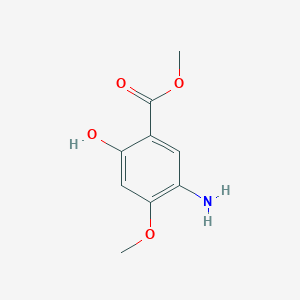


![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)

